Cas no 892771-50-5 (7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one)

892771-50-5 structure
Productnaam:7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one Chemische en fysische eigenschappen
Naam en identificatie
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- 7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
- 7-(azepan-1-yl)-1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one
- AKOS001925216
- 7-(azepan-1-yl)-1-butyl-3-(4-ethylphenyl)sulfonyl-6-fluoroquinolin-4-one
- 7-azepan-1-yl-1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one
- F3411-0273
- 892771-50-5
- 1-Butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-(hexahydro-1H-azepin-1-yl)-4(1H)-quinolinone
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- Inchi: 1S/C27H33FN2O3S/c1-3-5-14-30-19-26(34(32,33)21-12-10-20(4-2)11-13-21)27(31)22-17-23(28)25(18-24(22)30)29-15-8-6-7-9-16-29/h10-13,17-19H,3-9,14-16H2,1-2H3
- InChI-sleutel: RDJXJFGLKDWMLV-UHFFFAOYSA-N
- LACHT: N1(CCCC)C2=C(C=C(F)C(N3CCCCCC3)=C2)C(=O)C(S(C2=CC=C(CC)C=C2)(=O)=O)=C1
Berekende eigenschappen
- Exacte massa: 484.21959225g/mol
- Monoisotopische massa: 484.21959225g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 7
- Complexiteit: 823
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 66.1Ų
- XLogP3: 6.2
Experimentele eigenschappen
- Dichtheid: 1.211±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Kookpunt: 668.7±55.0 °C(Predicted)
- pka: 1.35±0.70(Predicted)
7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-0273-1mg |
7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
892771-50-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-0273-5mg |
7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
892771-50-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-0273-30mg |
7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
892771-50-5 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3411-0273-3mg |
7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
892771-50-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-0273-10μmol |
7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
892771-50-5 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-0273-25mg |
7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
892771-50-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-0273-20mg |
7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
892771-50-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-0273-10mg |
7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
892771-50-5 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-0273-2μmol |
7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
892771-50-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-0273-2mg |
7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one |
892771-50-5 | 2mg |
$59.0 | 2023-09-10 |
7-(azepan-1-yl)-1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one Gerelateerde literatuur
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1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Fred Wudl Energy Environ. Sci., 2013,6, 392-406
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
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